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molecular formula C9H11NS B1612810 2-(3-Methylphenyl)ethanethioamide CAS No. 6487-91-8

2-(3-Methylphenyl)ethanethioamide

Cat. No. B1612810
M. Wt: 165.26 g/mol
InChI Key: APDOZLDJDPJFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03987158

Procedure details

Hydrogen sulphide gas was passed through a solution of 3-methylphenylacetonitrile (26.2 g.) in dry pyridine (30 ml.) and triethylamine (20.2 g.) during 5 hours. The solution was allowed to stand at room temperature overnight and then evaporated under reduced pressure. The residue was dissolved in benzene and precipitated with light petroleum (b.p. 60°-80°). The product, m.p. 66°-69°, was recrystallised from a mixture of ethanol and water to give pure 3-methylphenyl(thioacetamide), m.p. 76°-78°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH2:1].[CH3:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1.C(N(CC)CC)C>N1C=CC=CC=1>[CH3:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]([NH2:11])=[S:1])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Name
Quantity
26.2 g
Type
reactant
Smiles
CC=1C=C(C=CC1)CC#N
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in benzene
CUSTOM
Type
CUSTOM
Details
precipitated with light petroleum (b.p. 60°-80°)
CUSTOM
Type
CUSTOM
Details
The product, m.p. 66°-69°, was recrystallised from a mixture of ethanol and water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=C(C=CC1)CC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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